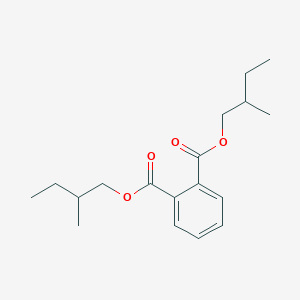

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester

Übersicht

Beschreibung

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester: is an organic compound with the molecular formula C18H26O4 . It is a type of phthalate ester, commonly used as a plasticizer to increase the flexibility and durability of plastic materials . This compound is also known by its CAS number 42925-80-4 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylbutyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2-methylbutanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate . The esterification process involves heating the reactants under reflux conditions, followed by neutralization, washing, and purification to obtain the final product .

Industrial Production Methods: In industrial settings, the production of bis(2-methylbutyl) benzene-1,2-dicarboxylate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester can undergo several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and 2-methylbutanol.

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Substitution: The ester groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and 2-methylbutanol.

Oxidation: Phthalic acid derivatives.

Substitution: Depending on the nucleophile used, different substituted phthalate esters.

Wissenschaftliche Forschungsanwendungen

Chemistry: 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester is used as a plasticizer in the production of flexible plastics. It is also employed in the synthesis of other chemical compounds and materials .

Biology and Medicine: Research has explored the potential biological effects of phthalate esters, including their impact on endocrine systems. This compound is studied for its potential effects on human health and the environment .

Industry: In the industrial sector, this compound is used to enhance the properties of plastics, making them more flexible and durable. It is also used in the production of coatings, adhesives, and sealants .

Wirkmechanismus

The mechanism of action of bis(2-methylbutyl) benzene-1,2-dicarboxylate primarily involves its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing flexibility and reducing brittleness . In biological systems, phthalate esters can interact with hormone receptors, potentially disrupting endocrine functions .

Vergleich Mit ähnlichen Verbindungen

- Diisobutyl phthalate (DIBP)

- Diethyl phthalate (DEP)

- Dioctyl phthalate (DOP)

Comparison: 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. For example, it may offer different levels of plasticization, volatility, and compatibility with various polymers .

Biologische Aktivität

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester, commonly known as diisobutyl phthalate (DIBP), is an organic compound with the formula . It is a colorless liquid that is primarily used as a plasticizer in various industrial applications. This article explores the biological activity of DIBP, focusing on its cytotoxic effects on various cell lines and its potential therapeutic implications.

- Molecular Weight : 278.34 g/mol

- CAS Registry Number : 84-69-5

- IUPAC Name : 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester

Cytotoxicity Studies

Recent studies have demonstrated that DIBP exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various research studies:

| Cell Line | GI50 (µM) | IC50 (µg/mL) | Effect |

|---|---|---|---|

| MG-63 (Osteosarcoma) | 37.53 | Not specified | Antiproliferative |

| IMR-32 (Neuroblastoma) | 56.05 | Not specified | Antiproliferative |

| A549 (Lung Cancer) | 47.12 | Not specified | Antiproliferative |

| HepG2 (Liver Cancer) | Not specified | 42 | Cytotoxicity |

| MCF-7 (Breast Cancer) | Not specified | 100 | Cytotoxicity |

These results indicate that DIBP has varying degrees of cytotoxicity across different cancer cell lines, with the highest sensitivity observed in MG-63 cells.

The cytotoxic mechanism of DIBP appears to involve interference with cellular functions such as apoptosis and cell cycle regulation. In a study investigating the effects of DIBP on MG-63 cells, morphological changes indicative of apoptosis were observed, suggesting that DIBP induces cell death through apoptotic pathways. The study highlighted the activation of p53 and cyclin-dependent kinase pathways as potential mechanisms by which DIBP exerts its effects on cancer cells .

Case Study 1: Anticancer Activity

A study conducted on the effects of DIBP on human osteosarcoma MG-63 cells revealed that treatment with DIBP resulted in a significant reduction in cell viability. The study utilized the MTT assay to measure cell proliferation and found that higher concentrations of DIBP led to increased cytotoxicity, supporting its potential role as an anticancer agent .

Case Study 2: Comparative Analysis

Another investigation compared the effects of DIBP with other phthalate esters on various cancer cell lines. It was found that while all tested phthalates exhibited some level of cytotoxicity, DIBP demonstrated superior efficacy against neuroblastoma and lung cancer cells, making it a candidate for further research in targeted cancer therapies .

Eigenschaften

IUPAC Name |

bis(2-methylbutyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-5-13(3)11-21-17(19)15-9-7-8-10-16(15)18(20)22-12-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLKGKRQKLIVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628634 | |

| Record name | Bis(2-methylbutyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68951-39-3, 42925-80-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methylbutyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.